3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-(pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 439108-20-0. It has a molecular weight of 152.15 and its IUPAC name is 3-(2-pyrimidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(pyrimidin-2-yl)propanoic acid” is 1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11). The InChI key is UXTNNDRHOGJJFE-UHFFFAOYSA-N .Scientific Research Applications
Bone Health and Osteoporosis
Compounds structurally similar to 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds exhibit excellent in vitro profiles and good pharmacokinetics in various animal models. Their effectiveness in vivo for bone turnover models indicates potential applications in the treatment and prevention of osteoporosis (Coleman et al., 2004).
Antibacterial and Antifungal Activities
Derivatives of the 1,3,4-oxadiazole family, which include the pyrimidin-2-yl moiety, have shown promise as antibacterial and antifungal agents. Specifically, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione and its derivatives have been synthesized and tested against various Candida species. Some derivatives exhibited significant potency, with potential applications in developing new antimicrobial agents (Kaplancıklı, 2011).
Insecticidal and Antimicrobial Potentials
Pyrimidine-linked pyrazole heterocyclics, including those with a dimethyl-pyrimidin-2-yl moiety, have been synthesized and evaluated for their insecticidal and antimicrobial potentials. These compounds, prepared via microwave-assisted cyclocondensation, have shown activity against specific insect families and microorganisms, indicating their potential use in pest control and microbial infection management (Deohate & Palaspagar, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7(15)3-2-6-12-9(13-16-6)8-10-4-1-5-11-8/h1,4-5H,2-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAXXWMSRNSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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